

7-Bromoimidazo[1,2-a]pyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Bromoimidazo[1,2-a]pyridine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This document provides an in-depth overview of the chemical properties, synthesis, and spectral analysis of **7-Bromoimidazo[1,2-a]pyridine**. Furthermore, it explores the potential biological activities of the broader imidazo[1,2-a]pyridine class, with a focus on anti-inflammatory and anticancer properties, and discusses the potential involvement of the STAT3/NF-κB signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

7-Bromoimidazo[1,2-a]pyridine is a solid at room temperature.^[1] Its fundamental chemical identifiers and properties are summarized in the table below. While a specific melting point for the 7-bromo isomer is not definitively available in the reviewed literature, the melting point of the isomeric 6-Bromoimidazo[1,2-a]pyridine is reported to be in the range of 76-81 °C, which can serve as a useful estimation.^[2] The solubility of pyridine, a related parent heterocycle, is moderate in water and high in many organic solvents, suggesting a similar trend for **7-Bromoimidazo[1,2-a]pyridine**.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ BrN ₂	[3]
Molecular Weight	197.03 g/mol	[3]
IUPAC Name	7-bromoimidazo[1,2-a]pyridine	[3]
Canonical SMILES	<chem>C1=CN2C=CN=C2C=C1Br</chem>	[1]
InChI Key	OASOJRLJBDCVNU-UHFFFAOYSA-N	[1]
Physical Form	Solid	[1]
CAS Number	808744-34-5	[1]

Synthesis and Spectroscopic Analysis

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **7-Bromoimidazo[1,2-a]pyridine** is not readily available in the surveyed literature, a general and common method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine with an α -haloketone. For the synthesis of **7-Bromoimidazo[1,2-a]pyridine**, the logical starting material would be 4-bromo-2-aminopyridine.

A plausible synthetic route is the reaction of 4-bromo-2-aminopyridine with chloroacetaldehyde. The general procedure for such a reaction is outlined below. It is important to note that optimization of reaction conditions such as solvent, temperature, and reaction time may be necessary to achieve a good yield of the desired product.

General Experimental Protocol for the Synthesis of Imidazo[1,2-a]pyridines:

- **Reaction Setup:** To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), is added the α -haloketone or α -haloaldehyde (1-1.2 equivalents).
- **Reaction Conditions:** The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified, typically by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

A related synthesis for (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol has been reported, which starts from ethyl **7-bromoimidazo[1,2-a]pyridine-2-carboxylate**, suggesting that the core 7-bromo-imidazo[1,2-a]pyridine structure can be synthesized and further functionalized.[4]

Spectroscopic Data

Detailed experimental spectra for **7-Bromoimidazo[1,2-a]pyridine** are not widely published. However, based on the known spectral data of related imidazo[1,2-a]pyridine derivatives, the expected spectral characteristics can be inferred. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS upon request.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **¹H NMR:** The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the bromine atom at the 7-position.
- **¹³C NMR:** The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic ring. The carbon atom attached to the bromine (C7) will likely appear in a characteristic region of the spectrum.

Mass Spectrometry (MS):

The mass spectrum of **7-Bromoimidazo[1,2-a]pyridine** is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.^[6]

Anti-inflammatory and Anticancer Potential

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as therapeutic agents. For instance, various derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines.^[7]

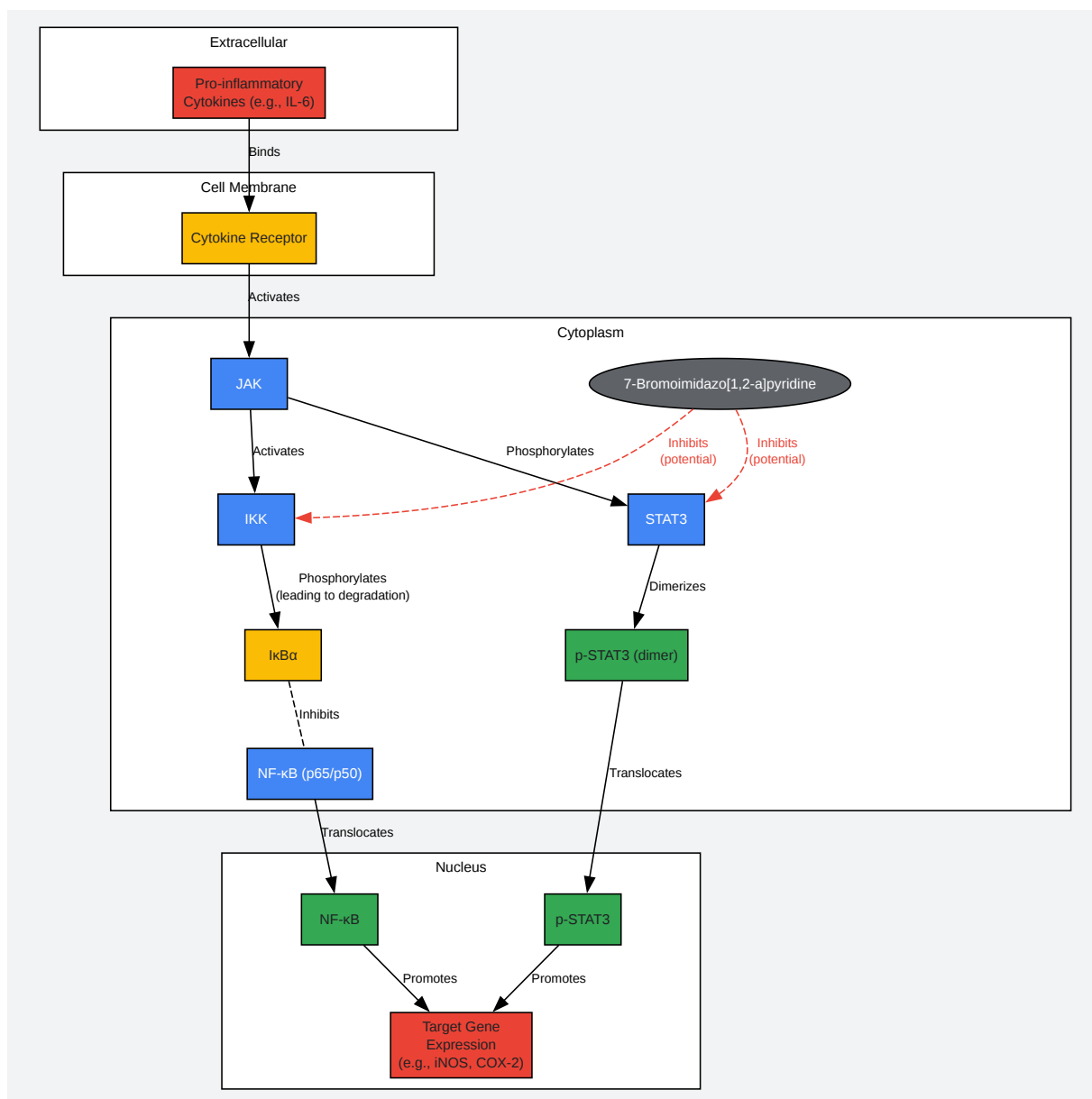
A significant area of investigation is the role of these compounds as inhibitors of key signaling pathways involved in inflammation and cancer progression. One such pathway is the STAT3/NF- κ B signaling cascade.

The STAT3/NF- κ B Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF- κ B) are transcription factors that play crucial roles in regulating inflammatory responses, cell survival, proliferation, and angiogenesis. Constitutive activation of the STAT3 and NF- κ B pathways is a hallmark of many types of cancer and chronic inflammatory diseases.

One study on a novel imidazo[1,2-a]pyridine derivative demonstrated its anti-inflammatory effects by modulating the STAT3/NF- κ B/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.^[8] This suggests that the imidazo[1,2-a]pyridine scaffold can serve as a template for the design of inhibitors targeting this critical oncogenic and pro-inflammatory axis. While this study did not specifically investigate the 7-bromo derivative, it provides a strong rationale for evaluating its potential to modulate this pathway.

Below is a conceptual diagram illustrating the potential inhibitory effect of a **7-Bromoimidazo[1,2-a]pyridine** derivative on the STAT3/NF- κ B signaling pathway.

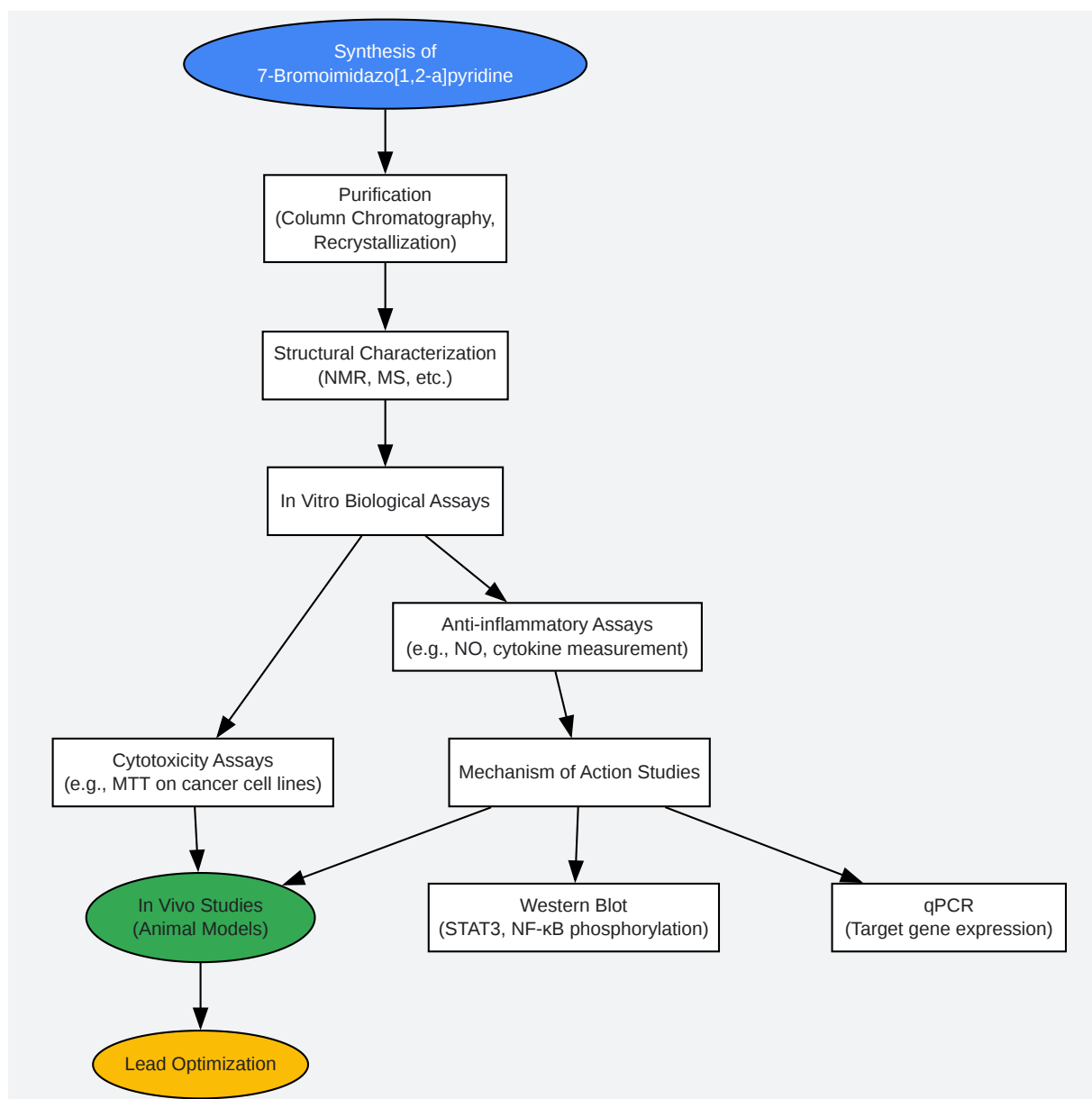


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Caption: Potential inhibition of the STAT3/NF-κB pathway by **7-Bromoimidazo[1,2-a]pyridine**.

Experimental Workflow

The discovery and development of novel therapeutic agents based on the imidazo[1,2-a]pyridine scaffold typically follows a structured workflow, from initial synthesis to biological evaluation. A generalized experimental workflow is depicted in the diagram below.



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